![molecular formula C18H17ClN2O2 B11191384 3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11191384.png)
3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group attached to an indole moiety, which is further substituted with a methoxy group and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.
Chlorination: The chlorine atom can be introduced through electrophilic aromatic substitution using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for chlorination, methyl iodide for methylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by:
Binding to Receptors: Interacting with serotonin receptors, which are involved in mood regulation and other physiological processes.
Inhibiting Enzymes: Inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation.
Modulating Signaling Pathways: Affecting signaling pathways related to cell growth and apoptosis, which is relevant in cancer therapy.
Comparison with Similar Compounds
3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives such as:
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Biological Activity
3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic compound notable for its complex structure, which includes a chloro substituent on a benzamide backbone and an ethyl chain linked to a methoxy-substituted indole moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and oncology.
- Molecular Formula : C18H17ClN2O2
- Molecular Weight : Approximately 365.8 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit significant biological activities through interactions with various receptors, particularly serotonin receptors. These interactions are crucial for mood regulation and may also play a role in sleep modulation. Additionally, preliminary studies suggest that this compound may possess anticancer properties, with some derivatives showing effectiveness against various cancer cell lines.
Neuropharmacological Effects
The compound has been studied for its potential effects on dopamine receptors, particularly the D3 dopamine receptor. It has been shown to promote β-arrestin translocation and G protein activation, which are essential for receptor-mediated signaling pathways. The following table summarizes the receptor activity of related compounds:
Compound ID | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
---|---|---|---|
1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |
3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |
Anticancer Properties
Studies have highlighted the potential anticancer activity of this compound. Its structural analogs have demonstrated effectiveness against various cancer cell lines. For instance:
- Osimertinib Mesylate : Contains an indole moiety and is specifically indicated for non-small cell lung cancer treatment.
- N-[2-(5-Bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide : Exhibited potent anticancer activity against gastric cancer cells.
Case Studies and Experimental Findings
Recent experimental studies have focused on the compound's ability to inhibit cancer cell proliferation and induce apoptosis. For example:
- In vitro Studies : Cell viability assays revealed that treatment with varying concentrations of this compound resulted in significant reductions in the proliferation of specific cancer cell lines.
- Mechanistic Insights : Further mechanistic studies indicated that the compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Properties
Molecular Formula |
C18H17ClN2O2 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-15-5-6-16-13(11-21-17(16)10-15)7-8-20-18(22)12-3-2-4-14(19)9-12/h2-6,9-11,21H,7-8H2,1H3,(H,20,22) |
InChI Key |
GJGAZQGPVDGVKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.